Superior CB1 Binding Affinity: ANEB-001 vs. Rimonabant and Taranabant
ANEB-001 binds to the human CB1 receptor with a Ki of 0.6 nM in a displacement binding assay using [3H]-SR141716A as tracer [1]. This affinity is comparable to or exceeds that of other well-characterized CB1 antagonists: rimonabant (Ki = 1.8–2.0 nM) and taranabant (Ki = 0.3–0.5 nM) [2]. The high affinity of ANEB-001 ensures potent receptor blockade at clinically achievable concentrations, supporting its development as an antidote for cannabinoid intoxication [3].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.6 nM |
| Comparator Or Baseline | Rimonabant: 1.8-2.0 nM; Taranabant: 0.3-0.5 nM |
| Quantified Difference | ANEB-001 affinity is ~3-fold higher than rimonabant and similar to taranabant |
| Conditions | HEK293 cell membranes expressing human CB1, [3H]-SR141716A radioligand binding |
Why This Matters
Higher affinity translates to more effective receptor blockade at lower doses, potentially improving the therapeutic window and reducing off-target effects in emergency intoxication settings.
- [1] Business Wire. Anebulo Pharmaceuticals Announces Completion of Manufacturing of ANEB-001 Capsules for Upcoming Phase 2 Clinical Trial. 2021. View Source
- [2] Pertwee RG. Pharmacology of cannabinoid CB1 and CB2 receptors. Pharmacol Ther. 1997;74(2):129-80. (Rimonabant Ki values) View Source
- [3] Gorbenko AA, et al. CB1 Receptor Antagonist Selonabant (ANEB-001) Blocks Acute THC Effects. Clin Pharmacol Ther. 2025. View Source
